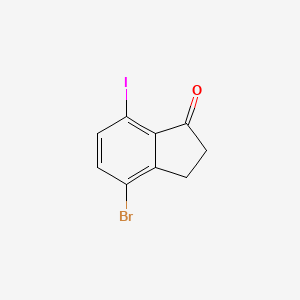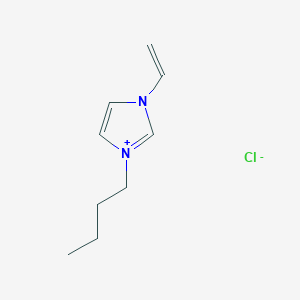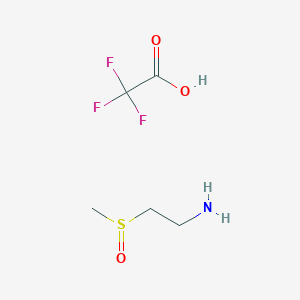
2-(Methylsulfinyl)ethanamine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(Methylsulfinyl)ethanamine 2,2,2-trifluoroacetate typically involves the reaction of 2-(Methylsulfinyl)ethanamine with trifluoroacetic acid. The reaction conditions often include a controlled temperature environment and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
2-(Methylsulfinyl)ethanamine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfinyl)ethanamine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfinyl)ethanamine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate certain cellular processes through its chemical structure .
Vergleich Mit ähnlichen Verbindungen
2-(Methylsulfinyl)ethanamine 2,2,2-trifluoroacetate can be compared with similar compounds such as:
- 2-(Methylsulfinyl)ethanamine hydrochloride
- 2-(Methylsulfinyl)ethanamine sulfate
These compounds share similar chemical structures but differ in their counterions, which can affect their solubility, reactivity, and applications.
Eigenschaften
Molekularformel |
C5H10F3NO3S |
|---|---|
Molekulargewicht |
221.20 g/mol |
IUPAC-Name |
2-methylsulfinylethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H9NOS.C2HF3O2/c1-6(5)3-2-4;3-2(4,5)1(6)7/h2-4H2,1H3;(H,6,7) |
InChI-Schlüssel |
XHUYKXIXQDTGIP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CCN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Azabicyclo[3.2.1]octan-3-amine,endo-(9ci)](/img/structure/B15131188.png)
![7-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15131195.png)

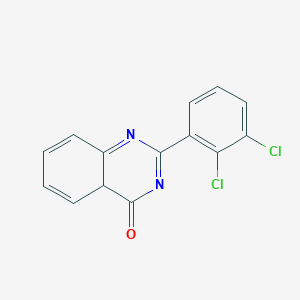

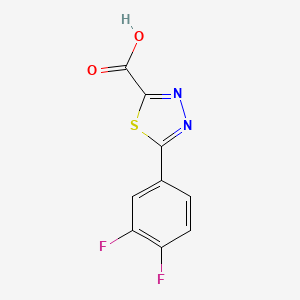
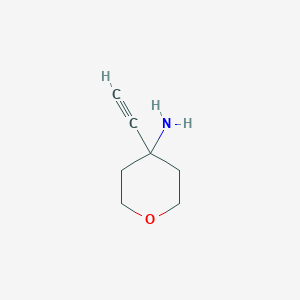
![tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate](/img/structure/B15131239.png)
